molecular formula C15H15N5OS B2966569 6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2201618-38-2

6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2966569
CAS No.: 2201618-38-2
M. Wt: 313.38
InChI Key: AIMJSUDZFLPECF-UHFFFAOYSA-N
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Description

6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with an azetidine ring and a dihydropyridazinone moiety.

Properties

IUPAC Name

6-methyl-2-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-10-2-3-13(21)20(18-10)8-11-6-19(7-11)15-14-12(4-5-22-14)16-9-17-15/h2-5,9,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMJSUDZFLPECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a novel heterocyclic organic compound with potential biological activity. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C14_{14}H16_{16}N4_{4}S
  • Molecular Weight : 284.37 g/mol
  • CAS Number : 2640955-96-8

Structural Features

The compound contains:

  • A thieno[3,2-d]pyrimidine moiety, which is known for its diverse biological activities.
  • A dihydropyridazine ring that contributes to its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing thieno[3,2-d]pyrimidine structures. For example, a study demonstrated that related compounds exhibited significant antitumor activity in various experimental tumor models in mice and rats. The synthesized derivatives showed efficacy comparable to established chemotherapeutic agents like 5-fluorouracil, indicating their potential as anticancer agents .

The proposed mechanisms of action for thieno[3,2-d]pyrimidine derivatives include:

  • Inhibition of Kinases : Some derivatives have been shown to inhibit kinases involved in cell proliferation and survival pathways.
  • Modulation of Apoptosis : These compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Studies

  • Study on Antitumor Activity :
    • Objective : To evaluate the antitumor effects of synthesized thieno[3,2-d]pyrimidine derivatives.
    • Methodology : Compounds were tested on Sarcoma 180 tumor models in mice.
    • Results : The study reported that several compounds demonstrated significant tumor growth inhibition compared to controls .
  • Pharmacological Screening :
    • Objective : To assess the pharmacological profile of this compound.
    • Findings : The compound showed promising results in preliminary screenings for anti-inflammatory and analgesic activities .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaBiological ActivityReference
Compound AC14_{14}H16_{16}N4_{4}SAntitumor
Compound BC18_{18}H18_{18}ClN5_5SAntiviral
Compound CC15_{15}H20_{20}N4_4O2_2SAnti-inflammatory

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine Derivatives

  • Target Compound: Core: Thieno[3,2-d]pyrimidine (sulfur at position 3, pyrimidine fused at positions 2 and 3 of thiophene). Substituents: Azetidin-3-ylmethyl at position 4, 6-methyl group on dihydropyridazinone. Molecular Weight: Calculated as 328.40 g/mol (C₁₅H₁₆N₆OS).
  • EP 2,402,347 Compound (): Core: Thieno[3,2-d]pyrimidine. Substituents: Morpholin-4-yl at position 4, methanesulfonyl-piperazine at position 4. Molecular Weight: 494.19 g/mol (HRMS: MH⁺ 494.19) . Key Difference: The morpholine and piperazine groups enhance solubility and metabolic stability compared to the azetidine group in the target compound.

Thieno[3,4-d]pyrimidin-4(3H)-one () :

  • Core: Thieno[3,4-d]pyrimidinone (sulfur at position 3, pyrimidine fused at positions 3 and 4 of thiophene).
  • Substituents: Unspecified (likely a synthetic intermediate).
  • Key Difference: The altered fusion position (3,4 vs.

Physicochemical and Spectral Properties

Compound Core Key Substituents Melting Point (°C) Spectral Data (Notable Features)
Target Compound Thieno[3,2-d]pyrimidine Azetidin-3-ylmethyl, dihydropyridazinone Not reported Expected IR: C=O (~1700 cm⁻¹), NH/OH stretches
Diethyl 3-benzyl-8-cyano-... () Imidazo[1,2-a]pyridine Benzyl, nitrophenyl 215–217 ¹H NMR: δ 7.5–8.2 (aromatic), δ 4.2–4.5 (ester CH₂)
EP 2,402,347 Compound () Thieno[3,2-d]pyrimidine Morpholin-4-yl, methanesulfonyl Not reported HRMS: MH⁺ 494.19; IR: S=O (~1150 cm⁻¹)

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